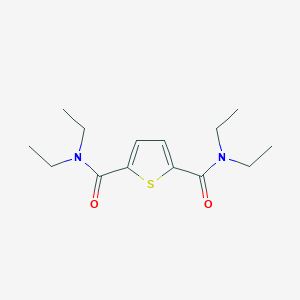
N,N,N',N'-Tetraetiltiofeno-2,5-dicarboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N’,N’-Tetraethylthiophene-2,5-dicarboxamide is an organic compound with the molecular formula C14H22N2O2S. It is a derivative of thiophene, a five-membered aromatic ring containing a sulfur atom. This compound is known for its applications in organic synthesis and material science, particularly in the development of photovoltaic materials, fluorescent dyes, organic semiconductors, and metal porphyrin dyes .
Aplicaciones Científicas De Investigación
N,N,N’,N’-Tetraethylthiophene-2,5-dicarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and materials.
Biology: The compound can be utilized in the development of fluorescent probes and dyes for biological imaging.
Industry: Used in the production of organic semiconductors, photovoltaic materials, and metal porphyrin dyes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-Tetraethylthiophene-2,5-dicarboxamide typically involves the reaction of thiophene-2,5-dicarboxylic acid with diethylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of N,N,N’,N’-Tetraethylthiophene-2,5-dicarboxamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
N,N,N’,N’-Tetraethylthiophene-2,5-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the amide groups to amines or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiophene ring or the amide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Mecanismo De Acción
The mechanism of action of N,N,N’,N’-Tetraethylthiophene-2,5-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to participate in various chemical reactions, such as oxidation, reduction, and substitution. These reactions can alter the compound’s structure and properties, enabling it to interact with different biological and chemical systems .
Comparación Con Compuestos Similares
Similar Compounds
- N,N,N’,N’-Tetramethylthiophene-2,5-dicarboxamide
- N,N-Diethylthiophene-2,5-dicarboxamide
- Thiophene-2,5-dicarboxylic acid
Uniqueness
N,N,N’,N’-Tetraethylthiophene-2,5-dicarboxamide is unique due to its specific substitution pattern with four ethyl groups on the amide nitrogen atoms. This substitution enhances its solubility and reactivity compared to similar compounds with different alkyl groups or unsubstituted amides. Additionally, the presence of the thiophene ring imparts unique electronic properties, making it valuable in material science and organic synthesis .
Propiedades
IUPAC Name |
2-N,2-N,5-N,5-N-tetraethylthiophene-2,5-dicarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-5-15(6-2)13(17)11-9-10-12(19-11)14(18)16(7-3)8-4/h9-10H,5-8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFVMBSLDKKLIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(S1)C(=O)N(CC)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione](/img/structure/B1316147.png)
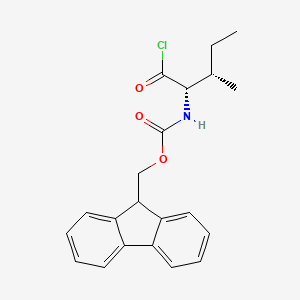
![[1-(Thiophen-2-yl)cyclopropyl]methanamine](/img/structure/B1316151.png)
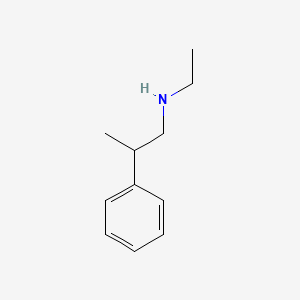
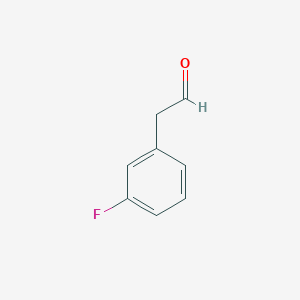
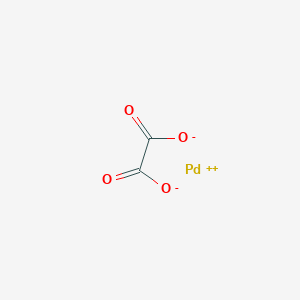
![[4-(trifluoromethyl)phenyl]methylphosphonic acid](/img/structure/B1316168.png)
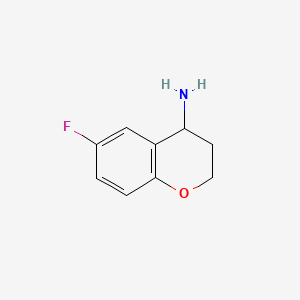
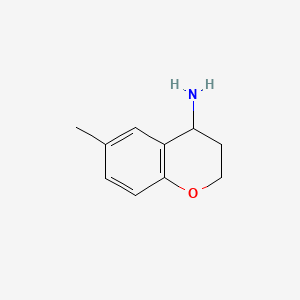
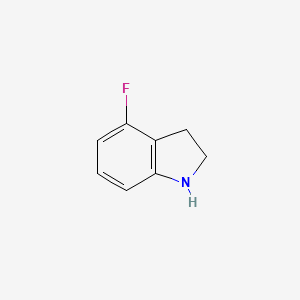
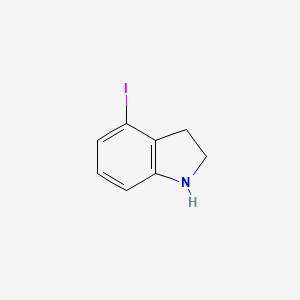
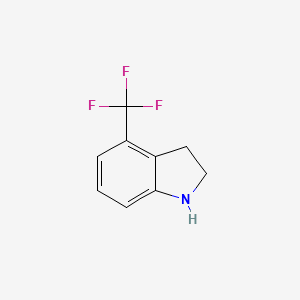
![Methyl 3,4-dihydro-2H-benzo[1,4]oxazine-6-carboxylate](/img/structure/B1316180.png)
![(3',4'-Dichloro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1316181.png)
